molecular formula C14H16Cl2N4O B14358939 N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-cyanoacetamide CAS No. 92298-18-5

N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-cyanoacetamide

Cat. No.: B14358939
CAS No.: 92298-18-5
M. Wt: 327.2 g/mol
InChI Key: KCZPQAYIPLBOJY-UHFFFAOYSA-N
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Description

N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-cyanoacetamide is a chemical compound known for its complex structure and potential applications in various scientific fields. This compound is characterized by the presence of bis(2-chloroethyl)amino groups, which are known for their reactivity and potential use in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-cyanoacetamide typically involves the reaction of 4-[bis(2-chloroethyl)amino]benzaldehyde with cyanoacetamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-cyanoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-cyanoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use as an anticancer agent due to the presence of bis(2-chloroethyl)amino groups, which are known for their alkylating properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-cyanoacetamide involves its interaction with cellular components. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]quinolin-4-amine
  • 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol

Uniqueness

N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-cyanoacetamide is unique due to its specific structure, which combines the reactivity of bis(2-chloroethyl)amino groups with the versatility of the cyanoacetamide moiety. This combination allows for a wide range of chemical modifications and applications in various fields.

Properties

CAS No.

92298-18-5

Molecular Formula

C14H16Cl2N4O

Molecular Weight

327.2 g/mol

IUPAC Name

N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-cyanoacetamide

InChI

InChI=1S/C14H16Cl2N4O/c15-6-9-20(10-7-16)13-3-1-12(2-4-13)11-18-19-14(21)5-8-17/h1-4,11H,5-7,9-10H2,(H,19,21)

InChI Key

KCZPQAYIPLBOJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CC#N)N(CCCl)CCCl

Origin of Product

United States

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